molecular formula C11H12O2 B1269767 3-Benzyloxolan-2-one CAS No. 61129-28-0

3-Benzyloxolan-2-one

Cat. No. B1269767
Key on ui cas rn: 61129-28-0
M. Wt: 176.21 g/mol
InChI Key: FWTJDTQXENOXPC-UHFFFAOYSA-N
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Patent
US06255494B1

Procedure details

To a solution of diisopropylamine (15.18 g, 0.15 mol) in dry tetrahydrofuran (200 ml) at −78° C. under a nitrogen atmosphere, n-butyllithium (1.6 M in hexanes, 94 ml, 0.15 mol) was added dropwise. After twenty minutes of stirring at −78° C., γ-butyrolactone (12.91 g, 0.15 mol) was added dropwise, such that the reaction temperature was maintained below −70° C. After twenty minutes of stirring at −78° C., a mixture of benzyl bromide (25.65 g, 0.15 mol) and hexamethylphosphoramide (26.85 g, 0.15 mol) was added dropwise to the reaction mixture. The reaction mixture was then permitted to warm to −30° C. and stirred at this temperature for two hours.
Quantity
15.18 g
Type
reactant
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.91 g
Type
reactant
Reaction Step Two
Quantity
25.65 g
Type
reactant
Reaction Step Three
Quantity
26.85 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]1(=[O:18])[O:17][CH2:16][CH2:15][CH2:14]1.[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.CN(C)P(N(C)C)(N(C)C)=O>O1CCCC1>[CH2:19]([CH:14]1[CH2:15][CH2:16][O:17][C:13]1=[O:18])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
15.18 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
94 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.91 g
Type
reactant
Smiles
C1(CCCO1)=O
Step Three
Name
Quantity
25.65 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
26.85 g
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After twenty minutes of stirring at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained below −70° C
STIRRING
Type
STIRRING
Details
After twenty minutes of stirring at −78° C.
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −30° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for two hours
Duration
2 h

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C1C(=O)OCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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